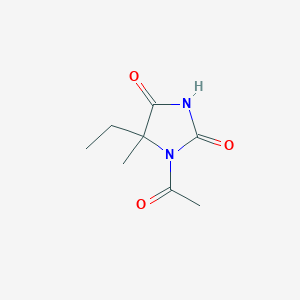
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of amido-nitriles under mild reaction conditions . One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
5-Ethyl-5-methylhydantoin: A closely related compound with similar structural features.
5-Methyl-5-ethyl-2,4-imidazolidinedione: Another similar compound with slight variations in its substituents.
Uniqueness: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6341-68-0 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
1-acetyl-5-ethyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
Clé InChI |
TUPNGYUJARITCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















